3,3,4,4-Tetramethoxy-1,2-dioxetane 3,3,4,4-Tetramethoxy-1,2-dioxetane
Brand Name: Vulcanchem
CAS No.: 28793-21-7
VCID: VC19662958
InChI: InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

3,3,4,4-Tetramethoxy-1,2-dioxetane

CAS No.: 28793-21-7

Cat. No.: VC19662958

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

3,3,4,4-Tetramethoxy-1,2-dioxetane - 28793-21-7

Specification

CAS No. 28793-21-7
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name 3,3,4,4-tetramethoxydioxetane
Standard InChI InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3
Standard InChI Key PTEKZHCNANAZOD-UHFFFAOYSA-N
Canonical SMILES COC1(C(OO1)(OC)OC)OC

Introduction

Synthesis and Structural Features

Molecular Geometry

The dioxetane ring adopts a puckered conformation to alleviate steric strain from the four methoxy groups. Theoretical studies indicate that alkoxy substituents increase the O-O bond length slightly compared to alkyl groups, with a calculated O-O stretching frequency of 752 cm⁻¹ . This contrasts with alkyl-substituted dioxetanes (e.g., tetramethyl-1,2-dioxetane: ~670 cm⁻¹), underscoring the electron-donating resonance effects of methoxy groups .

Table 1: Comparative O-O Stretching Frequencies of Selected 1,2-Dioxetanes

CompoundO-O Stretching Frequency (cm⁻¹)Reference
3,3,4,4-Tetramethoxy-1,2-dioxetane752
3,3,4,4-Tetramethyl-1,2-dioxetane670
Unsubstituted 1,2-dioxetane890–900

Stability and Thermal Decomposition

Enhanced Stability

The methoxy groups stabilize the peroxidic ring through resonance donation, reducing ring strain and delaying thermal decomposition . This stabilization is evidenced by its higher thermal stability compared to alkyl analogs, with decomposition temperatures exceeding 200°C under inert conditions .

Decomposition Mechanism

Thermolysis proceeds via a concerted biradical pathway:

  • O-O Bond Cleavage: Generates a biradical intermediate.

  • C-C Bond Rupture: Yields two methoxy-substituted carbonyl fragments .

  • Chemiexcitation: Formation of electronically excited states, leading to light emission (chemiluminescence) .

Table 2: Activation Parameters for Selected 1,2-Dioxetanes

CompoundActivation Energy (Eₐ, kcal/mol)ΔS‡ (e.u.)Reference
3,3,4,4-Tetramethoxy-1,2-dioxetane28–30*-2 to +2
3,3,4,4-Tetramethyl-1,2-dioxetane22.7–25.8-5 to +2

*Estimated based on analogous alkoxy-substituted systems .

Functional Properties and Applications

Chemiluminescence

The compound exhibits blue-light emission (~425 nm) upon decomposition, characteristic of excited-state carbonyl products . The quantum yield is modulated by the electron-donating methoxy groups, which enhance intersystem crossing efficiency compared to alkyl derivatives .

Analytical and Biomedical Applications

  • Thermochemiluminescence (TCL) Probes: Integration into immunoassays for detecting biomarkers via light emission upon thermal activation .

  • Singlet Oxygen Generation: Potential use in photodynamic therapy due to the formation of reactive oxygen species (ROS) .

Future Research Directions

  • Synthetic Optimization: Developing scalable routes for high-purity batches.

  • Mechanistic Elucidation: Time-resolved spectroscopic studies to map excited-state dynamics.

  • Bioconjugation Strategies: Functionalizing the methoxy groups for targeted drug delivery systems .

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